1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine
Overview
Description
The compound “1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a bromo-methoxyphenyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a relatively strained four-membered ring containing a nitrogen atom. Attached to this ring would be a phenyl ring, which is a six-membered carbon ring with alternating double bonds, substituted with a bromine atom at the 5-position and a methoxy group at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine ring and the bromo-methoxyphenyl group. The bromine atom could potentially be a site for nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point. The methoxy group could contribute to the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been involved in research exploring the behavior of β-lactams and their reactions under various conditions. For instance, it's been used to study the interactions and stability of spirocyclic quinone amines under hydrolysis and reaction with reducing agents (Fetter et al., 1992).
Biological Applications
- Antimicrobial Agents : Research has shown that azetidin-2-ones, which are closely related to the queried compound, have potential as antimicrobial agents. This includes the synthesis and evaluation of new derivatives for antimicrobial activity (Ansari & Lal, 2009).
- Antitumor Agents : Studies on azetidin-2-ones have also revealed their potential in antiproliferative compounds targeting cancer cells. This involves understanding their structure-activity relationships and their interaction with tubulin (Greene et al., 2016).
Chemical and Enzymatic Transformations
- The compound has been a subject of interest in studies examining the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators (Ding & Silverman, 1993).
Synthesis Methodologies
- Research has been conducted on new methodologies for synthesizing N-alkylated azetidin-3-ones, which can be related to the synthesis of the queried compound (Gérard et al., 2006).
Pharmacological Research
- While there's a focus on excluding information related to drug use, dosage, and side effects, it's important to note that compounds like 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine are often studied in the context of developing new pharmacological agents, as seen in various syntheses and evaluations of related compounds for different pharmacological activities (Noolvi et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with benzylic positions . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a common target for various chemical reactions .
Mode of Action
The compound likely interacts with its targets through free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons, leading to changes in the chemical structure of the target molecule . For instance, in a free radical reaction, a bromine atom is removed from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide .
Biochemical Pathways
The compound’s reactions at the benzylic position could potentially influence a variety of biochemical pathways, given the prevalence of benzene rings in many biological molecules .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine. For instance, the rate of the compound’s reactions at the benzylic position could be affected by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-3-2-9(12)4-8(11)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOQCFFEYVGTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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